molecular formula C19H26N8O3S B6417650 8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 872627-66-2

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6417650
CAS No.: 872627-66-2
M. Wt: 446.5 g/mol
InChI Key: VQSOJSQBUGRAIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a purine dione structure. Piperazine rings are common in many pharmaceuticals and have various biological activities . The purine dione structure is also found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. The piperazine ring could adopt a chair conformation, and the purine dione structure could contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally soluble in organic solvents, and their properties can be influenced by the substituents on the piperazine ring .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives have been found to have various biological activities, including acting as antagonists for certain receptors .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Piperazine derivatives are a rich area of study in medicinal chemistry, and this compound could potentially have interesting biological activities .

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O3S/c1-24-15-14(16(29)23-19(24)30)27(6-3-13-31-17-20-4-2-5-21-17)18(22-15)26-9-7-25(8-10-26)11-12-28/h2,4-5,28H,3,6-13H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOJSQBUGRAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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